4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c9-8-11-6(3-14-8)4-1-5(7(12)13)10-2-4/h1-3,10H,(H2,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQCPOHKJHYDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C2=CSC(=N2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216586 | |
| Record name | 4-(2-Amino-4-thiazolyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-96-9 | |
| Record name | 4-(2-Amino-4-thiazolyl)-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929974-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Amino-4-thiazolyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the pyrrole ring. One common method involves the reaction of 2-aminothiazole with a suitable pyrrole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
Physicochemical Properties
- Solubility: The 2-amino group in the target compound likely improves aqueous solubility relative to its methyl-substituted analog (logP ~1.2 estimated for the methyl analog vs. ~0.5 for the amino derivative) .
- Thermal Stability : Thiazole rings generally confer thermal stability. The furyl-substituted analog () may exhibit lower thermal stability due to the oxygen-containing heterocycle.
- Crystallinity : Analogs like the methyl-substituted compound are used as building blocks in crystallography studies, aided by software such as SHELX for structure refinement .
Biological Activity
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological properties, and potential applications based on available literature.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : CHNOS
- SMILES : C1=C(NC=C1C2=CSC(=N2)N)C(=O)O
- InChIKey : BBQCPOHKJHYDFG-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound encompasses various pharmacological effects, including antiviral, antibacterial, and anti-inflammatory properties.
Antiviral Activity
Research has indicated that derivatives of pyrrole compounds exhibit antiviral properties. For instance, compounds with similar structural motifs have shown effectiveness against viruses such as the tobacco mosaic virus (TMV) and hepatitis A virus (HAV) . The mechanisms often involve inhibition of viral replication and interference with viral protein synthesis.
Antibacterial Activity
Pyrrole derivatives have been recognized for their antibacterial effects. Studies have demonstrated that certain pyrrole-based compounds possess significant activity against Gram-positive bacteria like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of thiazole moieties in the structure may enhance these antibacterial properties.
Research Findings and Case Studies
Case Study: Antiviral Efficacy
In a comparative study of various pyrrole derivatives, this compound was evaluated for its antiviral efficacy against TMV. The results indicated a significant reduction in viral titer, suggesting that modifications in the thiazole ring could enhance antiviral activity.
Q & A
Basic: What are the established synthetic routes for 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A common approach starts with pyrrole-2-carboxylic acid derivatives. For example:
- Step 1: React 1-methyl-4-nitro-pyrrole-2-carboxylic acid with phosphorus oxychloride (POCl₃) to activate the carboxylic acid group.
- Step 2: Introduce the thiazole moiety via condensation with thiosemicarbazide under reflux conditions, forming a thiadiazole intermediate .
- Step 3: Purify intermediates using column chromatography (e.g., ethyl acetate/hexane gradients) and confirm purity via HPLC (>98%) .
Key Reagents: Thiosemicarbazide, POCl₃, triethylamine (as a base).
Critical Parameters: Reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios to minimize byproducts like unreacted thiosemicarbazide.
Basic: How is the compound characterized spectroscopically?
Methodological Answer:
Characterization involves:
- 1H/13C NMR: Identify aromatic protons (δ 6.5–8.5 ppm for pyrrole and thiazole rings) and carboxylic acid protons (broad singlet at δ ~12–13 ppm). For example, analogous compounds (e.g., 3-methyl-4-(trifluoromethyl)-pyrrole-2-carboxylic acid) show distinct signals at δ 2.56 ppm (CH₃) and δ 8.69 ppm (pyridinone protons) .
- IR Spectroscopy: Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amino groups (N–H stretch at ~3300 cm⁻¹) .
- Elemental Analysis: Validate C, H, N, S content (e.g., C₈H₆N₃O₂S requires C 43.43%, H 2.71%, N 18.94%, S 14.47%) .
Data Interpretation Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in fused heterocyclic systems.
Advanced: How do reaction conditions influence byproduct formation during synthesis?
Methodological Answer:
Byproducts arise from competing pathways:
- Diazomethane Side Reactions: Excess diazomethane in dichloromethane at low temperatures (–20°C) can lead to over-alkylation, forming N-methylated derivatives. Mitigate by strict temperature control and stoichiometric monitoring .
- Thiazole Ring Isomerization: High temperatures (>100°C) during thiosemicarbazide coupling may isomerize the thiazole ring. Use microwave-assisted synthesis to shorten reaction times and reduce thermal degradation .
- Purification Challenges: Byproducts like unreacted aryl boronic acids (in Suzuki couplings) require silica gel chromatography with gradient elution (hexane → ethyl acetate) .
Case Study: reports that adjusting the oxirane:thiadiazole ratio from 1:1 to 1:1.2 reduces imidazolo[2,1-b]thiadiazole byproducts by 15% .
Advanced: What strategies resolve contradictions in reported biological activities?
Methodological Answer:
Discrepancies in bioactivity (e.g., antiproliferative vs. antiviral effects) often stem from:
- Assay Variability: Standardize assays using IC₅₀ determination with positive controls (e.g., doxorubicin for cytotoxicity). For integrase inhibition, use fluorescence resonance energy transfer (FRET) assays with pre-calibrated enzyme batches .
- Structural Analogues: Compare substituent effects. For example, replacing the 4-aryl group with electron-withdrawing groups (e.g., –CF₃) enhances HIV-1 integrase inhibition but reduces antiproliferative activity .
- Computational Validation: Perform docking studies (AutoDock Vina) to correlate activity with binding affinity to targets like integrase (PDB: 1QS4) or aldose reductase (PDB: 2ACQ) .
Example: In , spiroimidazoles show antagonistic activity when co-administered with vancomycin, suggesting competitive receptor binding. Use isothermal titration calorimetry (ITC) to quantify binding constants and resolve mechanistic conflicts .
Advanced: How to optimize regioselectivity in heterocyclic coupling reactions?
Methodological Answer:
Regioselectivity in thiazole-pyrrole fusion is controlled by:
- Catalytic Systems: Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to ensure C4-thiazole/C2-pyrrole linkage. For example, ethyl 4-bromo-pyrrole-2-carboxylate reacts with 2-amino-thiazole-4-boronic acid in degassed DMF/H₂O (3:1) at 80°C, yielding >85% regiopure product .
- Protecting Groups: Temporarily protect the carboxylic acid with ethyl ester to prevent nucleophilic attack at the C2 position during coupling .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor nucleophilic aromatic substitution (SNAr) at electron-deficient positions .
Validation: Monitor reaction progress via TLC (silica GF254) with UV visualization and confirm regiochemistry via NOESY NMR (e.g., spatial proximity of thiazole NH₂ and pyrrole C-H protons) .
Advanced: How to analyze stability under physiological conditions?
Methodological Answer:
Assess stability using:
- pH-Dependent Degradation: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Analyze via LC-MS to detect hydrolysis products (e.g., decarboxylated pyrrole or thiazole ring-opened species) .
- Plasma Stability Studies: Mix with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound loss via HPLC-UV (λ = 254 nm) .
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) to guide storage conditions (e.g., refrigeration if Td < 100°C) .
Key Finding: Carboxylic acid derivatives like 3-cyano-1H-pyrrole-2-carboxylic acid show <5% degradation at pH 7.4 after 24h, suggesting suitability for in vivo studies .
Basic: What are the recommended storage conditions?
Methodological Answer:
- Short-Term: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.
- Long-Term: Lyophilize and store as a solid powder in amber vials with desiccants (silica gel).
- Stability Validation: Perform accelerated stability testing (40°C/75% RH for 6 months) and monitor via HPLC for purity loss .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
Structure-activity relationship (SAR) studies require:
- Analog Library Synthesis: Modify substituents (e.g., –CH₃, –CF₃, –Cl) at the pyrrole C3 and thiazole C5 positions via parallel synthesis .
- Biological Screening: Test analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening (HTS) .
- Data Analysis: Use QSAR models (e.g., CoMFA, Random Forest) to correlate logP, polar surface area, and IC₅₀ values.
Example: In , adding a –CF₃ group at pyrrole C4 increased antiviral activity 10-fold, highlighting the role of electron-withdrawing groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
